4-Hydroxynonenal

Catalog No.
S1538324
CAS No.
75899-68-2
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxynonenal

CAS Number

75899-68-2

Product Name

4-Hydroxynonenal

IUPAC Name

(E)-4-hydroxynon-2-enal

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+

InChI Key

JVJFIQYAHPMBBX-FNORWQNLSA-N

Synonyms

4-HNE cpd, 4-hydroxy-2,3-nonenal, 4-hydroxy-2-nonenal, 4-hydroxy-2-nonenal, (E)-isomer, 4-hydroxynonen-2-al, 4-hydroxynonenal

Canonical SMILES

CCCCCC(C=CC=O)O

Isomeric SMILES

CCCCCC(/C=C/C=O)O

The exact mass of the compound 4-Hydroxynonenal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of enal in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Hydroxynonenal (4-HNE, CAS 75899-68-2) is a highly reactive α,β-unsaturated aldehyde generated by the lipid peroxidation of ω-6 polyunsaturated fatty acids. In the context of procurement and material selection, 4-HNE is primarily sourced as an analytical standard and biochemical probe for studying oxidative stress, ferroptosis, and protein adduction. Unlike transient reactive oxygen species (ROS), 4-HNE is a stable electrophile capable of diffusing across cellular membranes to form stable Michael adducts with cysteine, histidine, and lysine residues. Because neat 4-HNE is prone to rapid degradation and polymerization, commercial grades are strictly supplied in stabilizing solvents (such as high-purity ethanol at 10 mg/mL) and require ultra-low temperature storage (-70°C) to maintain the exact molarity required for reproducible toxicological and metabolic assays .

Research Fit

Workflow

Oxidative stress biomarker research

Selection

n-6 PUFA-derived lipid peroxidation model

Context

Cellular signaling and apoptosis assay context

Substituting 4-HNE with other common lipid peroxidation products, such as malondialdehyde (MDA) or 4-hydroxyhexenal (4-HHE), fundamentally alters assay kinetics and adduction profiles. MDA, a three-carbon dialdehyde, exhibits significantly lower electrophilic reactivity, primarily cross-linking at low pH, and possesses a much shorter physiological half-life, making it unsuitable for modeling sustained oxidative signaling [1]. Conversely, 4-HHE is derived from ω-3 fatty acids and features a shorter six-carbon chain, which alters its lipophilicity, steric hindrance, and protein target preference compared to the nine-carbon 4-HNE [2]. Procurement of exact 4-HNE is therefore mandatory when researchers must specifically replicate ω-6 fatty acid degradation pathways or require the specific, high-affinity Michael addition kinetics unique to 4-HNE's structure.

Substitution Risk

MDA Marker Specificity

Malondialdehyde (MDA) is a global lipid peroxidation marker and may not reflect n-6 PUFA-specific oxidation pathways.

4-HHE Divergent Pathway Effects

4-Hydroxyhexenal (4-HHE) can trigger opposing gene expression profiles compared to 4-HNE in placental models.

Acrolein Cytotoxicity Profile

Acrolein and other aldehydes show different cytotoxicity profiles; reported potency may not transfer across models.

In Vivo Half-Life and Systemic Persistence

When evaluating biomarkers for oxidative damage, the temporal stability of the molecule dictates its utility in subchronic models. Pharmacokinetic comparisons following carbon tetrachloride exposure demonstrate that 4-HNE exhibits an in vivo plasma half-life of approximately 10 days. In contrast, malondialdehyde (MDA) and generic protein carbonyls degrade much more rapidly, with half-lives of only 1.5 and 2.0 days, respectively [1]. This extended persistence allows 4-HNE to diffuse from its site of origin and act as a sustained secondary messenger, whereas MDA is restricted to localized, short-term interactions.

Evidence DimensionIn vivo plasma half-life
Target Compound Data~10 days (4-HNE)
Comparator Or Baseline1.5 days (MDA)
Quantified Difference4-HNE persists >6.6 times longer than MDA in plasma.
ConditionsSprague-Dawley rats, single 500 mg/kg CCl4 IP injection.

Buyers developing long-term or subchronic oxidative stress assays must select 4-HNE to capture delayed systemic effects that transient markers like MDA will miss.

vs. MDA Specificity
Head-to-head
Reported more specific marker of lipid peroxidation (p < 0.001)
Supports specificity for n-6 PUFA peroxidation in perinatal model
Umbilical arterial cord blood after perinatal hypoxia

Subchronic Dose-Sensitivity and Assay Resolution

For analytical laboratories establishing exposure thresholds, the dynamic range of the chosen biomarker is critical. In multiple-dose toxicity models, 4-HNE formation demonstrates superior dose-sensitivity compared to legacy markers. Following subchronic exposure, 4-HNE levels peak at an 18-fold increase over baseline controls, maintaining elevated concentrations throughout the testing period. In identical assays, MDA and protein carbonyls show significantly blunted peak-to-control ratios and fail to sustain measurable subchronic elevation [1].

Evidence DimensionSubchronic biomarker formation (Peak/Control ratio)
Target Compound Data18-fold increase (4-HNE)
Comparator Or BaselineSignificantly lower fold-increase (MDA and protein carbonyls)
Quantified Difference4-HNE provides a vastly superior signal-to-noise ratio for subchronic toxicity quantification.
ConditionsMultiple IP treatments (300 mg/kg CCl4 over 21 days) measured via GC-MS.

Procuring 4-HNE as a calibration standard ensures higher assay resolution and lower false-negative rates in cumulative toxicity screening.

vs. 4-HHE Gene Expression
Head-to-head
Opposing effects: ACC, FASN up; SREBP1, LDLR down
Divergent pathway responses in placental tissue model
Human placenta explants, 25–100 µM each

Protein Adduction Specificity and Steric Reactivity

The carbon chain length of lipid aldehydes strictly governs their protein adduction targets. Comparative proteomic studies between the ω-6 derived 4-HNE (9 carbons) and the ω-3 derived 4-HHE (6 carbons) reveal divergent reactivity profiles. 4-HNE demonstrates a markedly higher reactivity toward specific metabolic proteins, such as insulin, effectively forming adducts that reduce insulin-induced glucose uptake. Furthermore, 4-HNE and 4-HHE exhibit distinct preferences for adipocyte nuclear proteins, driven by differences in lipophilicity and steric hindrance at the target lysine and histidine residues [1].

Evidence DimensionTarget-specific protein adduction affinity
Target Compound DataHigh reactivity and specific adduction to insulin and distinct nuclear proteins (4-HNE)
Comparator Or BaselineLower reactivity toward insulin; divergent nuclear protein preference (4-HHE)
Quantified Difference4-HNE specifically drives ω-6-linked metabolic disruption pathways not replicated by 4-HHE.
ConditionsIn vitro insulin adduction assays and mouse diet-induced obesity models.

Researchers investigating diabetes, obesity, or specific ω-6 lipid pathways must procure 4-HNE, as generic α,β-unsaturated aldehydes will bind to the wrong protein targets.

vs. ONE Reactivity & Neurotoxicity
Head-to-head
4-HNE baseline; ONE 4–5× more neurotoxic, 6–31× more reactive
Lower reactivity context for controlled cell signaling studies
SK-N-SH neuroblastoma cells; kinetic model proteins

Formulation Stability and Handling Requirements

Neat 4-HNE is highly unstable, undergoing rapid auto-oxidation and polymerization at room temperature, which destroys its utility as a quantitative standard. To ensure reproducible dosing, commercial 4-HNE must be procured as a stabilized solution, typically in anhydrous ethanol at concentrations such as 10 mg/mL, and stored strictly at -70°C. Under these optimized solvent and thermal conditions, the aldehyde remains stable for extended periods, whereas improper handling or attempts to use neat preparations result in immediate degradation and assay failure .

Evidence DimensionShelf-life and structural integrity
Target Compound DataStable for extended periods (Ethanol solution at -70°C)
Comparator Or BaselineRapid polymerization and auto-oxidation (Neat 4-HNE at room temperature)
Quantified DifferenceStabilized formulation prevents complete loss of active monomeric compound.
ConditionsCommercial storage and laboratory handling conditions.

Procurement teams must specify the solvent-stabilized form and guarantee cold-chain logistics (-70°C) to prevent receiving degraded, unusable material.

Growth Inhibition IC50
Head-to-head
IC50 = 0.07 mM (S. cerevisiae CFE assay)
Reported inhibition benchmark in yeast model
Acrolein IC50 0.08 mM; other aldehydes ≥ 0.09 mM
Abundance Ranking
Class-level
Major product; 4-hydroxyoctenal, -decenal, -undecenal very low
Predominant long-chain 4-hydroxyalkenal in liver microsome model
Peroxidizing rat liver microsomes; qualitative evidence
vs. PN BCRP Inhibition
Head-to-head
4-HNE IC50 92 ± 1.4 µM; PN IC50 31.2 ± 2.7 µM
Reported transporter inhibition context for oxidative stress models
Sf9 membrane vesicles; riboflavin substrate

Calibration Standards for GC-MS/LC-MS Biomarker Quantification

Due to its 18-fold dynamic range and 10-day plasma half-life, 4-HNE is the premier analytical standard for quantifying subchronic oxidative stress and lipid peroxidation in plasma and tissue samples. It is heavily procured by toxicology labs to establish calibration curves for detecting halogenated compound exposure or chronic inflammatory diseases [1].

Target-Specific Proteomic Adduction Assays

Leveraging its unique 9-carbon structure and specific Michael addition kinetics, 4-HNE is utilized to map lipid-protein interactions in metabolic disorders. It is the required reagent for studying the inhibition of insulin signaling and the modification of adipocyte nuclear proteins, where shorter-chain analogs like 4-HHE fail to replicate the necessary binding affinity [2].

In Vitro Models of Ferroptosis and Cellular Toxicity

Because 4-HNE is a stable downstream effector of ROS, it is procured to directly induce and study ferroptosis and oxidative cytotoxicity in cell cultures. Utilizing the ethanol-stabilized commercial form allows researchers to precisely control dosing concentrations, ensuring highly reproducible cell viability and apoptosis assays without the rapid degradation associated with neat aldehydes .

Application Fit

Application
Selection Property
Validation Focus
n-6 PUFA-specific oxidative stress studies
n-6 PUFA-specific lipid peroxidation marker
Contrast with 4-HHE from n-3 PUFA oxidation
Cell proliferation inhibition studies
Reported IC50 benchmark in yeast model
Dose-response comparison with reference aldehydes
Oxidative stress signaling research
Electrophilic reactivity forming covalent protein adducts
Modeling disease-relevant pathway activation

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 Da

Monoisotopic Mass

156.115029749 Da

Heavy Atom Count

11

UNII

K1CVM13F96

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Other CAS

75899-68-2
128946-65-6

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

4-Hydroxynonenal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]
1.Pryor, W.A. and Porter, N.A. Suggested mechanisms for the production of 4-hydroxy-2-nonenal from the autoxidation of polyunsaturated fatty acids. Free Radical Biology & Medicine 8, 541-543 (1990).

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